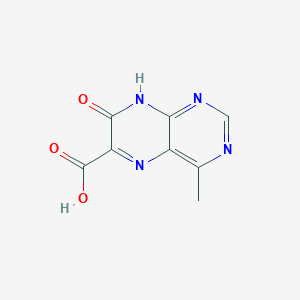

7-Hydroxy-4-methylpteridine-6-carboxylic acid

Description

Properties

Molecular Formula |

C8H6N4O3 |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

4-methyl-7-oxo-8H-pteridine-6-carboxylic acid |

InChI |

InChI=1S/C8H6N4O3/c1-3-4-6(10-2-9-3)12-7(13)5(11-4)8(14)15/h2H,1H3,(H,14,15)(H,9,10,12,13) |

InChI Key |

VPTWDUMSZHXUAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methylpteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative.

Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-4-methylpteridine-6-carboxylic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-methylpteridine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

7-Hydroxy-4-methylpteridine-6-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a precursor for synthesizing other pteridine derivatives, which are valuable in studying chemical reactivity and properties.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways involving pteridines.

Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active pteridines.

Industry: It finds applications in developing fluorescent probes and dyes, owing to its unique optical properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-methylpteridine-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, which can impact metabolic processes and cellular functions.

Comparison with Similar Compounds

Core Structural Differences

The pteridine core distinguishes 7-hydroxy-4-methylpteridine-6-carboxylic acid from other heterocyclic compounds:

- Pteridine vs. Quinoline/Pyridine: Pteridine (two fused six-membered rings with four nitrogens) exhibits greater polarity and hydrogen-bonding capacity compared to quinoline (one benzene fused with pyridine) or pyridine (single six-membered ring with one nitrogen). This influences solubility and interactions with biological targets .

- Pteridine vs. Pyrimidine : Pyrimidine (six-membered ring with two nitrogens) lacks the bicyclic structure of pteridine but shares nitrogen-rich aromaticity, affecting electronic properties and reactivity .

Substituent Effects

Key substituents (hydroxy, methyl, carboxylic acid) modulate physicochemical and biological properties:

Physicochemical Properties

- Solubility : Carboxylic acid and hydroxy groups enhance aqueous solubility. However, lipophilic substituents (e.g., phenyl in 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid) reduce solubility compared to the target compound .

- Acidity: The 7-hydroxy group in the target compound likely has a pKa ~8–10, similar to phenolic OH groups, while the carboxylic acid (pKa ~2–4) is more acidic than methoxy or methyl substituents in analogs .

Biological Activity

7-Hydroxy-4-methylpteridine-6-carboxylic acid (often abbreviated as 7-HMPCA) is a heterocyclic compound belonging to the pteridine family. This compound has garnered attention due to its diverse biological activities, particularly in biochemical pathways involving pteridines. The structural characteristics of 7-HMPCA, including hydroxyl and carboxylic groups, are crucial for its biological interactions, influencing various metabolic processes.

| Property | Value |

|---|---|

| Molecular Formula | C8H6N4O3 |

| Molecular Weight | 206.16 g/mol |

| IUPAC Name | 4-methyl-7-oxo-8H-pteridine-6-carboxylic acid |

| InChI Key | VPTWDUMSZHXUAG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O |

The biological activity of 7-HMPCA primarily involves its interaction with specific molecular targets within cells. The hydroxyl and carboxylic acid functional groups facilitate binding to enzymes and receptors, thereby modulating enzyme activities that affect metabolic pathways and cellular functions.

Research indicates that 7-HMPCA can influence several biochemical processes, including:

- Enzyme Modulation: The compound has been shown to affect the activity of various enzymes involved in metabolic pathways.

- Cellular Signaling: It may play a role in signaling pathways that regulate cellular responses to environmental stimuli.

Case Studies and Research Findings

-

Antioxidant Activity:

A study demonstrated that pteridine derivatives, including 7-HMPCA, exhibit significant antioxidant properties, which are beneficial in mitigating oxidative stress in cells. -

Potential Therapeutic Applications:

Research has explored the potential of 7-HMPCA as a therapeutic agent due to its structural similarity to other biologically active pteridines. Its application in treating diseases associated with metabolic dysregulation is under investigation. -

Biochemical Assays:

In biochemical assays, 7-HMPCA is utilized to study enzyme activities related to pteridine metabolism. These studies help elucidate its role in various physiological processes and disease mechanisms.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Antibacterial and antioxidant | Known for fluorescent properties |

| Pteridine-6-carboxylic acid | Used in biochemical research | Shares structural similarities with 7-HMPCA |

| 4-Methyl-7-oxy-glucoside coumarin | Inhibits breast cancer cell proliferation | Exhibits unique anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.